molecular formula C10H8N2O3S B12115376 Benzoic acid, 2-[(4,5-dihydro-4-oxo-2-thiazolyl)amino]-

Benzoic acid, 2-[(4,5-dihydro-4-oxo-2-thiazolyl)amino]-

Cat. No.: B12115376
M. Wt: 236.25 g/mol
InChI Key: OLGRCFTYVAOPAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid, 2-[(4,5-dihydro-4-oxo-2-thiazolyl)amino]- (CAS 82365-56-8) is a heterocyclic derivative characterized by a benzoic acid backbone substituted at the ortho position with a 4,5-dihydro-4-oxothiazol-2-ylamino group. Its molecular formula is C₁₀H₈N₂O₃S, with a molar mass of 236.25 g/mol .

Properties

Molecular Formula

C10H8N2O3S

Molecular Weight

236.25 g/mol

IUPAC Name

2-[(4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid

InChI

InChI=1S/C10H8N2O3S/c13-8-5-16-10(12-8)11-7-4-2-1-3-6(7)9(14)15/h1-4H,5H2,(H,14,15)(H,11,12,13)

InChI Key

OLGRCFTYVAOPAX-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC(=NC2=CC=CC=C2C(=O)O)S1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-[(4,5-dihydro-4-oxo-2-thiazolyl)amino]- typically involves the formation of the thiazole ring followed by its attachment to the benzoic acid moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a thioamide with an α-haloketone can yield the thiazole ring, which can then be coupled with benzoic acid derivatives .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-[(4,5-dihydro-4-oxo-2-thiazolyl)amino]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring or the thiazole ring .

Scientific Research Applications

Benzoic acid, 2-[(4,5-dihydro-4-oxo-2-thiazolyl)amino]- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.

    Biology: Studied for its antimicrobial and antiviral properties, making it a candidate for developing new drugs.

    Medicine: Investigated for its potential as an antitumor agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the synthesis of dyes, fungicides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 2-[(4,5-dihydro-4-oxo-2-thiazolyl)amino]- involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. For example, it may inhibit enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. The compound can also interfere with DNA replication and repair mechanisms in cancer cells, contributing to its antitumor activity .

Comparison with Similar Compounds

Structural Analogues with Anti-Cancer Activity

Several derivatives of the parent compound have been synthesized and evaluated for anti-cancer properties. Key examples include:

Compound Name Substituent/R-Group Molecular Formula M.p. (°C) Yield (%) Key Spectral Data (IR, cm⁻¹) Biological Activity
(Z)-2-((5-Benzylidene-4-oxo-thiazol-2-yl)amino)-4-methylpentanoic acid (6f) 4-methylpentanoic acid C₁₆H₁₆N₂O₃S 209–211 96 1734 (C=O), 1555 (C=C), 1583 (C=N) Anti-cancer (in vitro assays)
(Z)-2-((5-Benzylidene-4-oxo-thiazol-2-yl)amino)-3-mercaptopropanoic acid (6h) 3-mercaptopropanoic acid C₁₁H₉N₂O₃S₂ 189–191 92 2500 (SH), 1739 (C=O), 1559 (C=C) Enhanced cytotoxicity
Parent compound (CAS 82365-56-8) None (ortho-substitution) C₁₀H₈N₂O₃S N/A N/A 1735 (C=O), 1549 (C=C), 1030 (C-S) Understudied (potential lead)

Key Differences :

  • 6f and 6h show higher yields (>90%) and lower melting points compared to the parent compound, likely due to increased flexibility from aliphatic side chains .

Thiazolidinone and Azetidinone Derivatives

Compounds with related heterocyclic cores but differing substituents exhibit diverse biological activities:

Compound Name Core Structure Substituents Synthesis Method Biological Activity
4-(3-Chloro-2-(4-hydroxyphenyl)-4-oxoazetidin-1-yl)benzoic acid (SS1) Azetidinone Chlorophenyl, hydroxyphenyl Reflux with chloroacetyl chloride Anti-inflammatory
3-{2-[4-Oxo-2-(phenylamino)thiazol-5-yl]acetamido}benzoic acid (CAS 101466-26-6) Thiazolidinone Phenylamino, acetamido Condensation with mercaptoacetic acid Antimicrobial
Parent compound Thiazolidinone Ortho-carboxylic acid Conventional alkylation Unknown (structural lead)

Key Insights :

  • SS1’s azetidinone core and chloro substituent confer anti-inflammatory properties, contrasting with the thiazolidinone-based parent compound .
  • The phenylamino group in CAS 101466-26-6 enhances antimicrobial activity via hydrogen bonding with microbial enzymes .

Azo-Benzoic Acid Derivatives

Azo-linked benzothiazolyl compounds (e.g., –9) differ significantly in applications:

Compound Name Substituent Key Properties Application
2-Hydroxy-4-substituted-3-(benzothiazolyl)azo-benzoic acid Azo group, benzothiazole pKa ~4–5 (carboxylic acid) Dyes, metal ion sensors
Parent compound Thiazolidinone-amino pKa ~4.05 (predicted) Pharmaceutical research

Comparison :

  • Azo derivatives prioritize electronic transitions (UV-Vis λₘₐₓ ~400–500 nm) for dye applications, while the parent compound’s thiazolidinone ring focuses on hydrogen-bonding interactions in drug design .

Solubility and pKa

  • The parent compound’s ortho-substitution reduces solubility in polar solvents compared to para-substituted analogues (e.g., 4-[(quinazolinyl)amino]benzoic acid, CAS 100448-60-0) .
  • Predicted pKa of ~4.05 suggests moderate acidity, suitable for prodrug formulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.